molecular formula C13H19ClN2O3 B11781530 Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride

Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride

Cat. No.: B11781530
M. Wt: 286.75 g/mol
InChI Key: LZHFWXLMHRUWFW-FXMYHANSSA-N
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Description

Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3 and a molecular weight of 286.75 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of benzyl chloroformate with trans-3-hydroxypiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbamate group yields an amine.

Scientific Research Applications

Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

benzyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m0./s1

InChI Key

LZHFWXLMHRUWFW-FXMYHANSSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O.Cl

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O.Cl

Origin of Product

United States

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